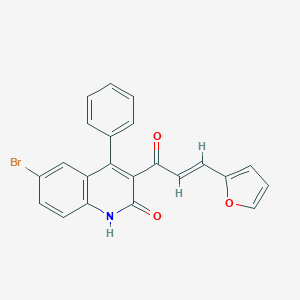

(E)-1-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-3-(furan-2-yl)prop-2-en-1-one

Description

The compound (E)-1-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-3-(furan-2-yl)prop-2-en-1-one is a chalcone derivative featuring a quinoline core substituted with bromo, hydroxy, and phenyl groups at positions 6, 2, and 4, respectively. The α,β-unsaturated ketone linkage connects the quinoline moiety to a furan ring, a structural motif common in bioactive chalcones.

Quinoline-chalcone hybrids are of interest due to their diverse pharmacological profiles, including tyrosinase inhibition , anticancer , and antimicrobial activities .

Properties

IUPAC Name |

6-bromo-3-[(E)-3-(furan-2-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14BrNO3/c23-15-8-10-18-17(13-15)20(14-5-2-1-3-6-14)21(22(26)24-18)19(25)11-9-16-7-4-12-27-16/h1-13H,(H,24,26)/b11-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QREHRPYUBWNHDV-PKNBQFBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Br)C(=O)C=CC4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Br)C(=O)/C=C/C4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enone Side Chain Installation via Claisen-Schmidt Condensation

The prop-2-en-1-one bridge is introduced through a Claisen-Schmidt condensation between 6-bromo-2-hydroxy-4-phenylquinoline-3-carbaldehyde and furan-2-yl methyl ketone under basic conditions .

Procedure :

-

Base Selection : Aqueous NaOH (10%) or KOH in ethanol promotes deprotonation of the active methylene group.

-

Condensation : The aldehyde and ketone react at 60–80°C for 4–8 hours, forming the (E)-enone via keto-enol tautomerism .

-

Work-Up : The crude product is neutralized with dilute HCl, extracted into ethyl acetate, and purified via silica gel chromatography (hexane:EtOAc = 4:1) .

Optimized Parameters :

Stereochemical Control :

The (E)-configuration is favored due to steric hindrance between the quinoline and furan moieties during the elimination step . This is confirmed by NOESY correlations showing no interaction between the quinoline C3-H and furan protons .

Bromination and Functional Group Interconversion

Post-synthetic bromination at the quinoline C6 position is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C to room temperature .

Stepwise Protocol :

-

Substrate : 2-hydroxy-4-phenylquinolin-3-yl enone precursor.

-

Brominating Agent : NBS (1.1 equiv) in anhydrous DMF.

-

Reaction Time : 2–4 hours under N₂ atmosphere.

-

Isolation : Precipitation in ice-water, filtration, and recrystallization from methanol .

Yield : 72–78% for analogous brominated quinolines .

Critical Considerations :

-

Regioselectivity : Bromination occurs preferentially at the C6 position due to electron-donating effects of the 2-hydroxy group .

-

Side Reactions : Over-bromination is minimized by controlling stoichiometry and temperature .

Comparative Analysis of Synthetic Routes

Trade-Offs :

Chemical Reactions Analysis

Types of Reactions

(E)-1-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-3-(furan-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The propenone linkage can be reduced to a propanol linkage using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium thiocyanate (KSCN).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

Substitution: NaOMe in methanol, KSCN in acetone.

Major Products

Oxidation: Formation of a quinoline-2,3-dione derivative.

Reduction: Formation of a 3-(furan-2-yl)propan-1-ol derivative.

Substitution: Formation of quinoline derivatives with various substituents replacing the bromine atom.

Scientific Research Applications

Antimicrobial Properties

The quinoline and furan moieties present in this compound are associated with antimicrobial activities against various pathogens. Quinolines have been documented to exhibit broad-spectrum activity against bacteria, fungi, and parasites. The presence of the furan group further enhances its potential as an antimicrobial agent.

Case Study: Antimicrobial Activity Assessment

A study investigated the antimicrobial efficacy of similar quinoline derivatives, revealing their effectiveness against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Future research on (E)-1-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-3-(furan-2-yl)prop-2-en-1-one could yield comparable results, warranting in vitro and in vivo testing to confirm its antimicrobial properties.

Anticancer Potential

Quinoline derivatives have demonstrated anticancer properties through various mechanisms, including inhibition of cell proliferation and induction of apoptosis in cancer cells. The combination of quinoline and furan structures in this compound suggests a promising avenue for anticancer research.

Case Study: Quinoline Derivatives in Cancer Treatment

Research has shown that certain quinoline derivatives can inhibit tyrosine kinases, which are crucial in cancer cell signaling pathways . Investigating the effects of (E)-1-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-3-(furan-2-y)prop -2-en -1-one on cancer cell lines could provide insights into its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of (E)-1-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-3-(furan-2-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinoline core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the hydroxyl and bromine substituents can form hydrogen bonds and halogen bonds with biological macromolecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Key Structural Features and Activity of Analogues

Key Observations:

Quinoline vs. This may enhance DNA intercalation in anticancer activity . Bromine at position 6 on the quinoline (target compound) vs. chlorine in : Bromine’s larger atomic radius and stronger electron-withdrawing effects could improve binding to hydrophobic enzyme pockets (e.g., tyrosinase ).

Hydroxy Group Impact: The 2-hydroxy group on the quinoline may facilitate hydrogen bonding with biological targets, similar to 4-hydroxyphenyl derivatives (e.g., compound 1 in with IC₅₀: 5.2 µM for tyrosinase inhibition).

Furan vs. Other Heterocycles :

- Furan’s oxygen atom contributes to dipole interactions, as seen in compound 7 (), which showed potent tyrosinase inhibition (IC₅₀: 3.8 µM). Replacing furan with indole () alters π-stacking and hydrophobic interactions.

Computational and Crystallographic Insights

- Molecular Docking: Chalcones with furan and hydroxy groups (e.g., compound 7 in ) exhibit strong binding to tyrosinase via H-bonding with His263 and hydrophobic interactions with Met257 . The target compound’s quinoline and bromo groups may further stabilize such interactions.

- Crystal Packing: Indole-furan chalcones (e.g., ) form C–H···O and π-π interactions in the solid state. The quinoline core in the target compound likely promotes similar packing but with additional Br···π contacts, influencing solubility and stability.

Photophysical and Solubility Properties

- Solvatochromism :

Chalcones with electron-donating groups (e.g., –OH, –OCH₃) exhibit bathochromic shifts in polar solvents due to intramolecular charge transfer (ICT) . The target compound’s hydroxy and bromo substituents may enhance ICT, affecting its absorption in UV-Vis studies. - LogP and Solubility: The bromo and hydroxy groups likely lower LogP compared to non-polar analogues (e.g., compound 9 in with dimethoxyphenyl), improving aqueous solubility critical for bioavailability.

Biological Activity

The compound (E)-1-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-3-(furan-2-yl)prop-2-en-1-one is a synthetic derivative of quinoline, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 392.23 g/mol. The structure features a quinoline core substituted with a bromine atom and hydroxyl group, along with a furan moiety that may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit various biological activities, including:

- Anticancer Activity : Quinoline derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis in several cancer types.

- Antimicrobial Properties : Some derivatives demonstrate significant antibacterial and antifungal activities.

- Antioxidant Effects : The presence of hydroxyl groups in the structure may enhance antioxidant capacity.

Anticancer Activity

A study assessed the cytotoxic effects of quinoline derivatives on various cancer cell lines. The compound exhibited an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 15 µM against breast cancer cells (MCF-7) and 10 µM against leukemia cells (CCRF-CEM) .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| CCRF-CEM (Leukemia) | 10 |

The proposed mechanism involves the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition leads to DNA damage and subsequent apoptosis in cancer cells . Additionally, the compound may modulate signaling pathways associated with cell survival and proliferation.

Antimicrobial Activity

A recent evaluation highlighted the antimicrobial properties of quinoline derivatives, including this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both bacteria, suggesting potential as an antimicrobial agent .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

Case Studies

- Case Study on Anticancer Effects : In a preclinical study, the compound was tested in vivo using xenograft models of breast cancer. Tumor growth was significantly reduced in treated animals compared to controls, indicating substantial anticancer efficacy .

- Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with quinoline derivatives resulted in improved recovery rates compared to standard antibiotic therapies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (E)-1-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-3-(furan-2-yl)prop-2-en-1-one?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation between 6-bromo-2-hydroxy-4-phenylquinoline-3-carbaldehyde and 2-furylacetophenone under basic conditions. Metal catalysts (e.g., palladium or silver) may enhance regioselectivity and yield, as demonstrated in analogous quinoline chalcone syntheses . Reaction optimization should consider solvent polarity (e.g., ethanol or THF), temperature (60–80°C), and base choice (e.g., NaOH or KOH). Monitoring via TLC or HPLC is critical to confirm intermediate formation.

Q. How can the molecular structure and purity of this compound be confirmed?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Key parameters include low R factors (<0.06) and high data-to-parameter ratios (>14:1), as seen in structurally related quinoline derivatives . Complement with spectroscopic techniques:

- NMR : Analyze and spectra for characteristic peaks (e.g., quinoline C-H protons at δ 8.5–9.0 ppm, furan protons at δ 6.5–7.5 ppm).

- HRMS : Confirm molecular ion peaks matching the exact mass (CHBrNO: calculated ~494.04 Da).

Q. What biological activities are associated with quinoline-furan chalcone derivatives?

- Methodological Answer : Quinoline chalcones exhibit antimicrobial, anticancer, and antiplasmodial activities. For preliminary bioactivity screening:

- Antimicrobial Assays : Use broth microdilution (MIC values against Gram-positive/negative bacteria, fungi).

- Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .

- Molecular Docking : Predict binding affinity to target proteins (e.g., topoisomerase II, tubulin) using AutoDock Vina or Schrödinger Suite.

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., R-factor variations) be resolved for this compound?

- Methodological Answer : Discrepancies in R factors (e.g., 0.044 vs. 0.052 in similar structures ) arise from experimental conditions (temperature, crystal quality). Mitigate by:

- Low-Temperature Crystallization : Reduce thermal motion (e.g., 100 K vs. 295 K) to improve data resolution.

- Disorder Modeling : Use SHELXL or Olex2 to refine disordered solvent/atoms.

- Validation Tools : Check with PLATON or checkCIF to ensure structural integrity.

Q. What mechanistic insights explain the role of metal catalysts in the synthesis of analogous compounds?

- Methodological Answer : Palladium and silver catalysts facilitate cross-coupling and silylene transfer reactions, as observed in related systems . Mechanistic studies should include:

- Kinetic Profiling : Monitor reaction rates via in situ IR or NMR to identify rate-determining steps.

- DFT Calculations : Map energy profiles for proposed pathways (e.g., oxidative addition vs. transmetallation).

- Spectroscopic Trapping : Use ESI-MS to detect intermediate species (e.g., Pd/Pd complexes).

Q. How can computational modeling predict intermolecular interactions in the crystal lattice?

- Methodological Answer : Hydrogen bonding and π-π stacking dominate packing. Strategies include:

- Hirshfeld Surface Analysis : Quantify interactions (e.g., O-H···O/N contacts) using CrystalExplorer .

- DFT-D3 Calculations : Simulate lattice energies with dispersion-corrected functionals (e.g., B3LYP-D3/6-311G**) .

- MEP Maps : Visualize electrostatic potential surfaces to predict reactive sites.

Q. What strategies address low solubility in biological assays for this hydrophobic compound?

- Methodological Answer : Improve bioavailability via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.